5-nitro-N-(2-phenylethyl)quinolin-8-amine
Description
5-nitro-N-(2-phenylethyl)quinolin-8-amine is a compound belonging to the quinoline family, which is known for its diverse applications in organic synthesis, medicinal chemistry, and material science. Quinoline derivatives are widely studied due to their biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-nitro-N-(2-phenylethyl)quinolin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-20(22)16-9-8-15(17-14(16)7-4-11-19-17)18-12-10-13-5-2-1-3-6-13/h1-9,11,18H,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWCPHFRLJAENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(2-phenylethyl)quinolin-8-amine typically involves the reaction of 5-nitroquinoline with 2-phenylethylamine under specific conditions. One common method includes the use of stannous chloride (SnCl2) or indium powder as catalysts under acidic conditions . The reaction proceeds through a series of steps including nitration, reduction, and amination to yield the desired product.
Industrial Production Methods
Industrial production of quinoline derivatives often employs greener and more sustainable chemical processes. Methods such as microwave-assisted synthesis, one-pot reactions, and solvent-free conditions are utilized to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-(2-phenylethyl)quinolin-8-amine undergoes various chemical reactions including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like stannous chloride.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Stannous chloride (SnCl2) in ethanol.
Reduction: Indium powder under acidic conditions.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted quinolines, and other functionalized quinoline compounds .
Scientific Research Applications
5-nitro-N-(2-phenylethyl)quinolin-8-amine has several applications in scientific research:
Chemistry: Used as a scaffold in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-nitro-N-(2-phenylethyl)quinolin-8-amine involves its interaction with molecular targets and pathways. The compound can act as a ligand for coordination chemistry, influencing various biological processes. The nitro group plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with diverse applications in medicinal chemistry.
Quinoxaline: Another nitrogen-containing heterocycle with similar biological activities.
Methylquinoxaline: Structural isomer with different reactivity and applications.
Uniqueness
5-nitro-N-(2-phenylethyl)quinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
